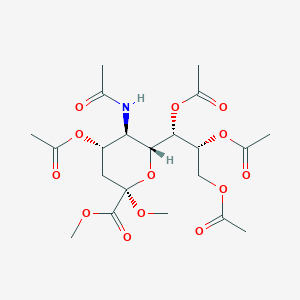![molecular formula C5H4BrNS2 B13866092 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazole derivatives are often found in natural products and have a wide range of applications in medicinal chemistry, material science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole typically involves the cyclization of thioamide precursors. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another approach includes the reaction of thioacetamide with bromo-substituted thiazolidinone in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole involves its interaction with various molecular targets and pathways:
DNA Interaction: Some thiazole derivatives bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death.
Enzyme Inhibition: The compound can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.
Receptor Binding: Thiazole derivatives can act as ligands for estrogen receptors and other biological receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]thiazole: Another heterocyclic compound with similar structural features and applications in organic electronics and medicinal chemistry.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antimicrobial and antifungal properties.
Thiazolo[4,5-d]thiazoles: Known for their high oxidative stability and applications in optoelectronic devices.
Uniqueness
2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C5H4BrNS2 |
|---|---|
Molekulargewicht |
222.1 g/mol |
IUPAC-Name |
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C5H4BrNS2/c6-5-7-3-1-8-2-4(3)9-5/h1-2H2 |
InChI-Schlüssel |
SFUQJAJRXADBTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CS1)SC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)







![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)




![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
